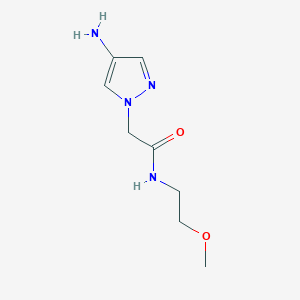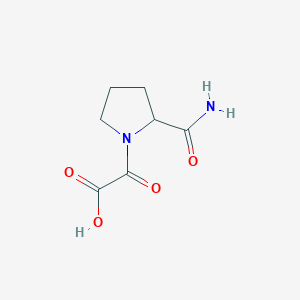
3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
“3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine” is a chemical compound with the empirical formula C13H16ClN3 . It is provided by Sigma-Aldrich and Santa Cruz Biotechnology for research use .
Molecular Structure Analysis
The molecular weight of “3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine” is 249.74 . The SMILES string isCC(C)(C)c1cc(N)n(n1)-c2ccccc2Cl .
Aplicaciones Científicas De Investigación
Anticonvulsant and Analgesic Applications
- Compounds derived from pyrazole carbaldehydes, including those similar to 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, have been synthesized and evaluated for their anticonvulsant and analgesic activities. Some of these compounds showed potent anticonvulsant activity and high analgesic activity without displaying any toxicity, highlighting their potential for therapeutic applications (Viveka et al., 2015).
Synthesis of Heterocycles
- Pyrazole carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes. These compounds were further transformed into pyrazolo[4,3-c]pyridines, indicating the utility of such carbaldehydes in creating complex heterocyclic structures (Vilkauskaitė et al., 2011).
Small Molecule Fixation
- Bifunctional frustrated Lewis pairs containing pyrazolylborane structures have been utilized for the fixation of small molecules such as carbon dioxide, highlighting the potential of pyrazole-based compounds in environmental and synthetic chemistry applications (Theuergarten et al., 2012).
Antimicrobial Activity
- Novel chitosan Schiff bases synthesized using heteroaryl pyrazole derivatives, including pyrazole carbaldehydes, have shown promising antimicrobial activity against various bacterial and fungal strains. This suggests the potential of such compounds in developing new antimicrobial agents (Hamed et al., 2020).
Organic Optoelectronic Applications
- Pyrene derivatives functionalized with pyrazole carbaldehydes have been investigated for their photophysical properties and electrochemical characteristics, indicating their potential as candidates for organic optoelectronic applications like OLEDs (Hu et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-tert-butyl-1-(2-chlorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)13-10(9-18)8-17(16-13)12-7-5-4-6-11(12)15/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLEZJZBOEOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)




![2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid](/img/structure/B1517820.png)
![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)
![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)

![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)